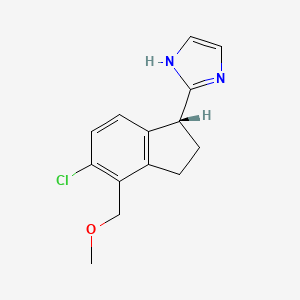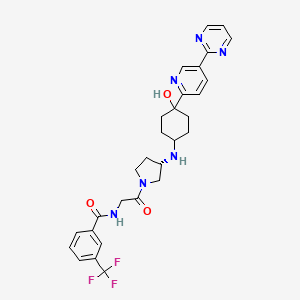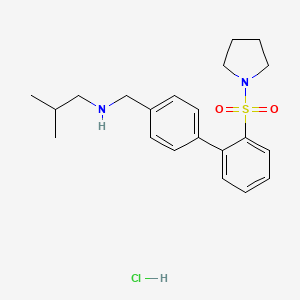
photoGBI1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
photoGBI1 is a photocontrol inhibitor of the voltage-gated proton channel Hv1.
Applications De Recherche Scientifique
Photoacoustic Imaging
- Contrast Agents in Photoacoustic Imaging : Photoacoustic imaging (PAI) is a promising tool that combines the depth capabilities of ballistic optical imaging with the resolution limits of diffuse optical imaging. It has potential for molecular imaging with various contrast agents like dyes, nanostructures, and liposome encapsulations (Weber, Beard, & Bohndiek, 2016).
- Photoacoustic Molecular Imaging : PAI is advancing the treatment and diagnosis of cancer. It integrates imaging and therapeutic functions with nanocarriers for enhanced tumor accumulation, opening new possibilities for non-invasive cancer theranostics (Liu, Bhattarai, Dai, & Chen, 2019).
Drug and Gene Delivery
- Photochemical Internalization (PCI) : PCI is a novel technology for light-induced delivery of various therapeutic molecules. It involves light activation of a drug that induces the rupture of endocytic vesicle membranes, enabling endocytosed molecules to reach their targets (Høgset et al., 2004).
Phototherapy
- Phototherapy and Photoacoustic Imaging in Cancer : The nonradiative conversion of light into heat or sound energy has been used for cancer treatment (photothermal therapy) and diagnosis (photoacoustic imaging), with promising results in clinical translations (Liu, Bhattarai, Dai, & Chen, 2019).
Photo-Bioelectrochemical Cells
- Photosynthetic Reaction Center-Functionalized Electrodes : Research has focused on using photosynthetic proteins like reaction centers and photosystems as components in the generation of fuels or electrical power. This nano-engineering of photo-bioelectrochemical cells is a promising candidate for solar power production (Yehezkeli et al., 2014).
Propriétés
Numéro CAS |
2146094-34-8 |
|---|---|
Formule moléculaire |
C16H18N8 |
Poids moléculaire |
322.37 |
Nom IUPAC |
1-(5-((4-(Dimethylamino)phenyl)diazenyl)-1H-benzo[d]imidazol-2-yl)guanidine |
InChI |
InChI=1S/C16H18N8/c1-24(2)12-6-3-10(4-7-12)22-23-11-5-8-13-14(9-11)20-16(19-13)21-15(17)18/h3-9H,1-2H3,(H5,17,18,19,20,21)/b23-22+ |
Clé InChI |
NMEODSUWILRIKP-GHVJWSGMSA-N |
SMILES |
NC(NC1=NC2=CC(/N=N/C3=CC=C(N(C)C)C=C3)=CC=C2N1)=N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
photoGBI1; photo GBI1; photo-GBI1; photoGBI 1; photoGBI-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(S)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B610012.png)
![7-[(5R)-5-C-(4-chloro-3-fluorophenyl)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610015.png)
![(s)-3-Chloro-7-(2-(hydroxymethyl)morpholino)-2-methyl-5-(trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B610016.png)

![2-[(4-{6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl}piperidin-1-yl)methyl]-1-{[(2S)-oxetan-2-yl]methyl}-1H-benzimidazole-6-carboxylic acid](/img/structure/B610018.png)

![8-[[[5-Chloro-2-[3,4-dimethyl-3,4-bis(hydroxymethyl)-1-pyrrolidinyl]-4-pyridinyl]carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydro-1H-benz[g]indazole-3-carboxamide](/img/structure/B610022.png)
![(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one](/img/structure/B610028.png)




